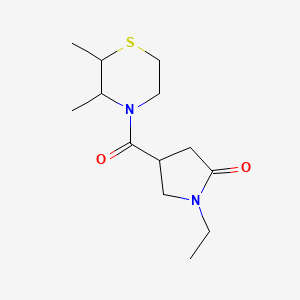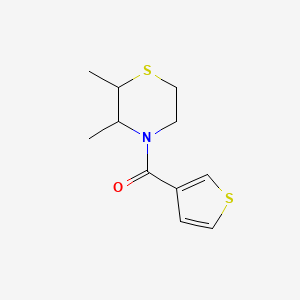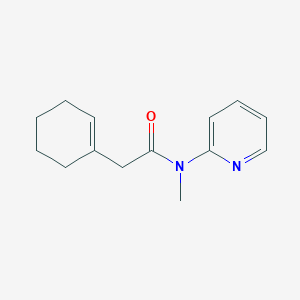
(2-methylpyridin-3-yl)-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methylpyridin-3-yl)-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (2-methylpyridin-3-yl)-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that this compound may inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and is well-tolerated by cells. It has been shown to induce apoptosis in cancer cells and inhibit the formation of amyloid-beta plaques in the brain. Additionally, this compound has been shown to have potential antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using (2-methylpyridin-3-yl)-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone in lab experiments is its low toxicity and well-tolerated nature. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for research on (2-methylpyridin-3-yl)-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone. One direction is to further investigate its potential as an anti-cancer agent and develop more effective treatment strategies. Another direction is to study its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to understand its mechanism of action and optimize its use in organic electronics and solar cell applications.
Synthesis Methods
The synthesis of (2-methylpyridin-3-yl)-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone involves the reaction of 2-methylpyridine-3-carbaldehyde and 4-thiophene-2-carboxylic acid hydrazide in the presence of a base. The resulting product is then subjected to cyclization and subsequent reduction to obtain the final compound.
Scientific Research Applications
(2-methylpyridin-3-yl)-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use in organic electronics and solar cell applications.
properties
IUPAC Name |
(2-methylpyridin-3-yl)-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-14(4-2-8-17-12)16(19)18-9-6-13(7-10-18)15-5-3-11-20-15/h2-6,8,11H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOKEHZILLNOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(=CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)


![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)


![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)

